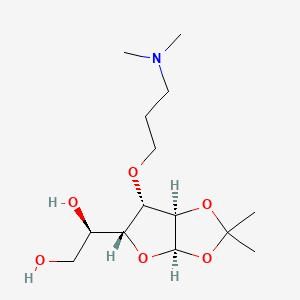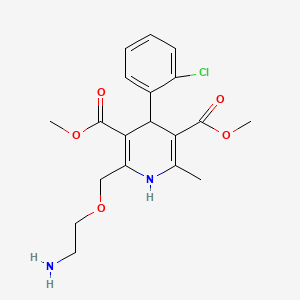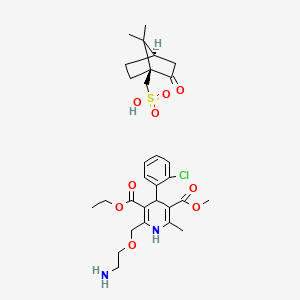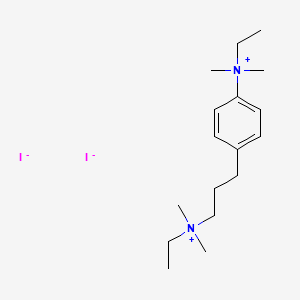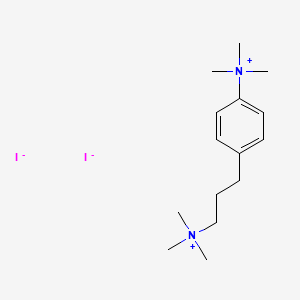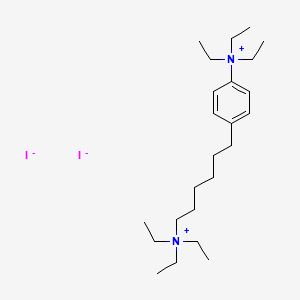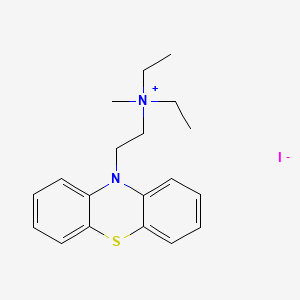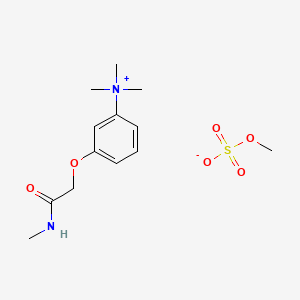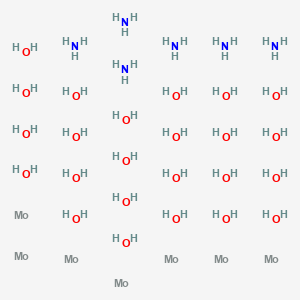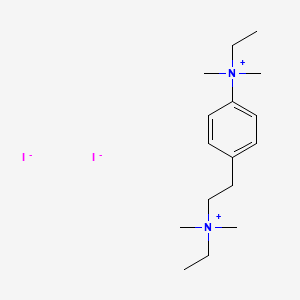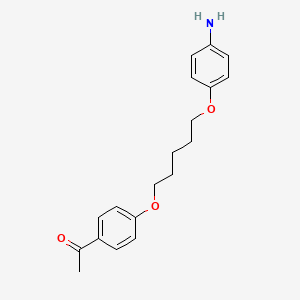
ACETOPHENONE, 4'-(5-(p-AMINOPHENOXY)PENTYLOXY)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 4'-(5-(p-aminophenoxy)pentyloxy)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Acetophenone derivatives like 4-Choloro-2-hydroxyacetophenone have been synthesized through methods like acetylation, methylation, Fries rearrangement, deacetylation, and diazotization, demonstrating the chemical versatility of such compounds (Teng, 2011).
- Research has explored the synthesis of various acetophenone derivatives, like [[(tetrazol-5-ylaryl)oxy]methyl]acetophenones, for their potential as leukotriene receptor antagonists, indicating their therapeutic applications (Dillard et al., 1987).
Application in Organic Chemistry
- Phenoxy acetophenones have been employed as β-O-4' lignin models for chemical conversions, demonstrating their utility in organic synthesis, like the preparation of 3-oxo quinoline derivatives (Zhang et al., 2023).
- Methods for isolating and purifying acetophenones from medicinal plants, such as Cynanchum bungei Decne, have been developed, highlighting their importance in natural product chemistry and potential therapeutic uses (Liu et al., 2008).
Biological and Pharmacological Aspects
- Studies on acetophenone derivatives like acetophenone benzoylhydrazones have focused on their antioxidant properties, suggesting potential health benefits and therapeutic applications (Emami et al., 2018).
- Research into the synthesis of substituted 1-(2-hydroxyphenyl) ethanone derivatives has implications for anticonvulsant activities, pointing to possible medicinal applications (Unverferth et al., 1998).
Environmental and Technological Applications
- A study on the biological Baeyer–Villiger oxidation of acetophenones using 19F NMR highlights the environmental applications and potential industrial relevance of these compounds (Moonen et al., 2001).
- The development of green routes for the acylation of resorcinol with acetic acid using acetophenones demonstrates the importance of these compounds in sustainable chemistry and clean technologies (Yadav & Joshi, 2002).
Eigenschaften
CAS-Nummer |
102010-61-7 |
|---|---|
Produktname |
ACETOPHENONE, 4'-(5-(p-AMINOPHENOXY)PENTYLOXY)- |
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-[4-[5-(4-aminophenoxy)pentoxy]phenyl]ethanone |
InChI |
InChI=1S/C19H23NO3/c1-15(21)16-5-9-18(10-6-16)22-13-3-2-4-14-23-19-11-7-17(20)8-12-19/h5-12H,2-4,13-14,20H2,1H3 |
InChI-Schlüssel |
FLHIUGCVHMOCDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
102010-61-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetophenone, 4'-(5-(p-aminophenoxy)pentyloxy)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



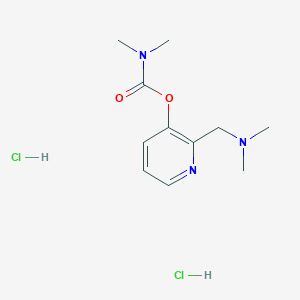
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)

